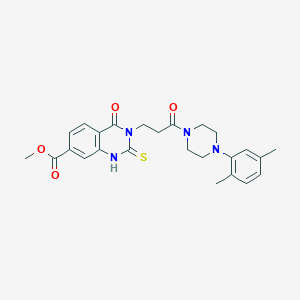

Methyl 3-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Description

Methyl 3-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a heterocyclic compound featuring a quinazoline core modified with a piperazine-linked 2,5-dimethylphenyl group, a thioxo moiety, and a methyl carboxylate substituent. The compound’s design integrates multiple pharmacophoric elements:

- Quinazoline scaffold: Known for kinase inhibition and anticancer activity.

- Piperazine moiety: Common in neurotransmitter receptor ligands (e.g., antipsychotics, antidepressants) .

- Thioxo group: Enhances hydrogen bonding and metabolic stability.

- Methyl carboxylate: Modulates solubility and bioavailability.

Properties

Molecular Formula |

C25H28N4O4S |

|---|---|

Molecular Weight |

480.6 g/mol |

IUPAC Name |

methyl 3-[3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |

InChI |

InChI=1S/C25H28N4O4S/c1-16-4-5-17(2)21(14-16)27-10-12-28(13-11-27)22(30)8-9-29-23(31)19-7-6-18(24(32)33-3)15-20(19)26-25(29)34/h4-7,14-15H,8-13H2,1-3H3,(H,26,34) |

InChI Key |

BJGMCFDJUTUCSX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)CCN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multiple steps. One common approach is to start with the quinazoline core and introduce the piperazine moiety through a Mannich reaction . The reaction conditions often include the use of anhydrous solvents, controlled temperatures, and specific catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen-containing functional groups.

Reduction: This can be used to remove oxygen or introduce hydrogen atoms.

Substitution: Functional groups on the compound can be replaced with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives with additional ketone or alcohol groups, while reduction could produce more saturated compounds.

Scientific Research Applications

Methyl 3-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and protein binding.

Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The piperazine ring is known to interact with various receptors and enzymes, potentially modulating their activity. The quinazoline core can also interact with biological molecules, influencing pathways involved in cell signaling and metabolism .

Comparison with Similar Compounds

Structural Similarities and Divergences

The compound’s closest analogs from the evidence include piperazine-containing heterocycles and tetrahydroquinazoline derivatives. Key comparisons are summarized below:

Key Observations :

- Substituent Effects: The methyl carboxylate in the target compound contrasts with nitrophenyl/cyano groups in analogs 1l and 2d, suggesting divergent solubility and electronic profiles.

Computational Similarity Analysis

Per , molecular similarity metrics like Tanimoto and Dice coefficients (based on MACCS or Morgan fingerprints) could quantify structural overlap between the target compound and known bioactive molecules. For example:

Physicochemical and Spectroscopic Comparisons

- NMR Profiles : The target compound’s ¹H/¹³C NMR would show distinct signals for the quinazoline protons (~6.5–8.5 ppm) and piperazine methyl groups (~2.1–2.5 ppm), analogous to signals in 5i–5l .

- Mass Spectrometry : HRMS would confirm the molecular formula (C₂₆H₂₇N₅O₄S), similar to the precision seen in analogs 1l and 2d (HRMS error < 2 ppm) .

Biological Activity

Methyl 3-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- Molecular Formula : C23H30N4O3S

- Molecular Weight : 430.57 g/mol

The structural complexity contributes to its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance:

-

Cytotoxicity Studies :

- The compound exhibited significant cytotoxicity in colon cancer and oral squamous cell carcinoma (OSCC) models. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay, demonstrating a dose-dependent response .

- In a dose-response study, concentrations of 10 µM and above showed over 50% reduction in cell viability in treated groups compared to control .

-

Mechanisms of Action :

- Apoptosis Induction : The compound triggers apoptotic pathways characterized by caspase activation (specifically caspase-3) and PARP cleavage. Flow cytometry analysis indicated an increase in subG1 populations, suggesting DNA fragmentation associated with apoptosis .

- Reactive Oxygen Species (ROS) Generation : The compound was found to increase ROS levels, contributing to oxidative stress within cancer cells, which is a known mechanism for inducing apoptosis .

Case Studies

Several case studies illustrate the compound's efficacy:

- Study on OSCC : In vitro experiments conducted on OSCC cell lines revealed that treatment with the compound led to significant cell shrinkage and mitochondrial membrane potential depolarization, indicating cellular distress and apoptosis .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Ca9-22 | 10 | Apoptosis via caspase activation |

| CEM | 15 | ROS generation leading to oxidative stress |

Pharmacological Profile

In addition to anticancer activity, the compound has shown potential in other areas:

- Antimicrobial Activity : Preliminary tests indicated some antimicrobial effects against certain bacterial strains, although further research is needed to quantify this activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.